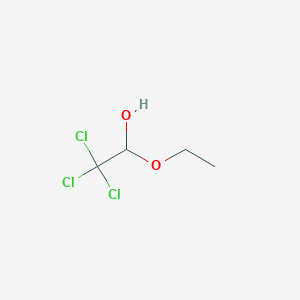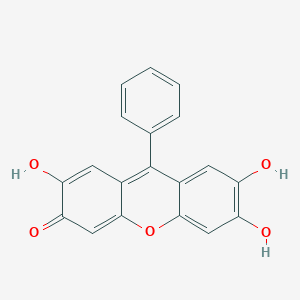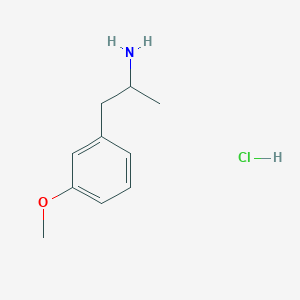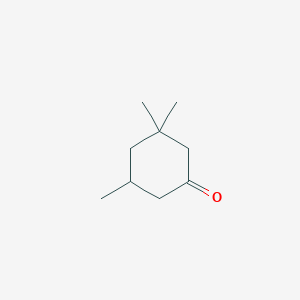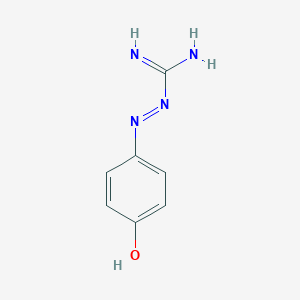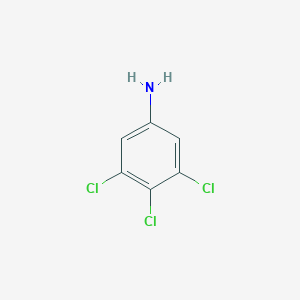
3,4,5-Trichloroaniline
Overview
Description
3,4,5-Trichloroaniline (TCA) is an aromatic amine with a trichloromethyl group. It is a colorless liquid and is one of the most important industrial chemicals in the world. TCA has a wide range of applications, including in the synthesis of dyes and pharmaceuticals, as a reagent in chemical reactions, and as a starting material for the production of other compounds. TCA has been extensively studied for its various properties, including its toxicity and its potential for environmental contamination.
Scientific Research Applications
Nephrotoxicity Research
3,4,5-Trichloroaniline (TCA) has been identified as a potent nephrotoxicant. Studies using isolated renal cortical cells from rats indicate that TCA is directly nephrotoxic in a time and concentration-dependent manner. This toxicity is suggested to be due to bioactivation of TCA to toxic metabolites by enzymes like cytochrome P450, cyclooxygenase, and peroxidase, and the involvement of free radicals also plays a significant role (Racine et al., 2014).
Electrochemical Oxidation
Research on the electrochemical oxidation of chloroanilines, including 2,4,6-trichloroaniline, in acetonitrile solution has shown that the oxidation mechanism is similar to that observed in acidic aqueous media. This study highlights the role of chlorinated anilines in electrochemical processes, potentially applicable in various industrial applications (Kádár et al., 2001).
Molecular Structure and Spectroscopy
Spectroscopic studies, including FT-IR, FT-Raman, UV, and NMR, have been conducted on 2,4,5-trichloroaniline. These studies provide insights into the molecular structure and vibrational spectra of the compound, which are essential in understanding its chemical behavior and potential applications in materials science (Govindarajan et al., 2012).
Biodegradation Studies
There is significant interest in the biodegradation of chloroanilines due to their environmental impact. Studies have isolated bacteria capable of degrading chloroaniline compounds, such as Pseudomonas sp., which can potentially be used for bioremediation of contaminated environments (Kang & Kim, 2007).
Environmental and Health Monitoring
The determination of dichloroanilines in human urine, including 3,4-dichloroaniline, is critical for monitoring exposure to non-persistent pesticides. This research is vital for assessing the potential health risks associated with exposure to these compounds (Turci et al., 2006).
Algal Degradation and Removal
Studies on the green alga Chlorella pyrenoidosa have shown its capability to degrade and remove 3,4-dichloroaniline in water, highlighting its potential application in treating environmental pollutants (Wang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
3,4,5-Trichloroaniline (TCA) primarily targets the renal cells, specifically the isolated renal cortical cells (IRCC) from male Fischer 344 rats . It has been observed that TCA forms tri- and tetrachloroaniline-Pt (II) complexes, which have demonstrated good antileukemic activity .
Mode of Action
TCA interacts with its targets through a process of bioactivation. This involves the conversion of TCA to toxic metabolites by cytochrome P450 (CYP), cyclooxygenase, and/or peroxidase . The bioactivation of TCA contributes to its nephrotoxicity .
Biochemical Pathways
The biochemical pathways affected by TCA involve the generation of free radicals . These free radicals play a role in TCA cytotoxicity, although the exact nature of the origin of these radicals remains to be determined .
Pharmacokinetics
It is known that tca is directly nephrotoxic to ircc in a time and concentration-dependent manner .
Result of Action
The molecular and cellular effects of TCA’s action result in cytotoxicity, as evidenced by increased lactate dehydrogenase (LDH) release . This cytotoxicity is observed as early as 90 minutes with 0.5 mM or higher TCA and at 120 minutes with 0.1 mM or higher TCA .
Action Environment
It is known that tca is used in the determination of substituted aromatic amines in sediment or water samples by capillary column gas chromatography .
Biochemical Analysis
Biochemical Properties
3,4,5-Trichloroaniline plays a significant role in biochemical reactions, particularly in the formation of tri- and tetrachloroaniline-Pt (II) complexes, which exhibit antileukemic activity . It interacts with various enzymes, including cytochrome P450 (CYP), flavin monooxygenase (FMO), cyclooxygenase, and peroxidase . These interactions often involve the bioactivation of this compound to toxic metabolites, contributing to its nephrotoxic effects .
Cellular Effects
This compound has been shown to exert nephrotoxic effects on renal cortical cells. It induces cytotoxicity in a time- and concentration-dependent manner, leading to increased lactate dehydrogenase (LDH) release . The compound also influences cell signaling pathways and gene expression, particularly through the generation of free radicals and the involvement of renal biotransformation .
Molecular Mechanism
The molecular mechanism of this compound involves its bioactivation by enzymes such as CYP, cyclooxygenase, and peroxidase . This bioactivation leads to the formation of toxic metabolites that contribute to its nephrotoxic effects. Additionally, the generation of free radicals plays a crucial role in the cytotoxicity of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of antioxidants and enzyme inhibitors . Long-term exposure to this compound has been shown to induce cytotoxicity in renal cortical cells, with the extent of toxicity dependent on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, the compound exhibits significant nephrotoxic potential, leading to oliguria, increased kidney weight, elevated blood urea nitrogen concentration, and altered renal organic ion transport . Threshold effects and toxic or adverse effects are observed at high doses, highlighting the importance of dosage in determining the compound’s impact .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its bioactivation by CYP, cyclooxygenase, and peroxidase . These enzymes facilitate the formation of toxic metabolites, contributing to the compound’s nephrotoxic effects. The involvement of free radicals further influences the metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the compound’s activity and function within cells.
properties
IUPAC Name |
3,4,5-trichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGYQVITULCUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212811 | |
| Record name | 3,4,5-Trichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634-91-3 | |
| Record name | 3,4,5-Trichloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trichloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 634-91-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trichloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





